molecular formula C10H3Cl5 B3055934 1,2,3,4,5-Pentachloronaphthalene CAS No. 67922-25-2

1,2,3,4,5-Pentachloronaphthalene

Cat. No.: B3055934
CAS No.: 67922-25-2
M. Wt: 300.4 g/mol
InChI Key: JRZKNHITLINYHV-UHFFFAOYSA-N
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Description

1,2,3,4,5-Pentachloronaphthalene is a chlorinated derivative of naphthalene, characterized by the presence of five chlorine atoms attached to the naphthalene ring. It appears as a pale-yellow or white solid or powder with an aromatic odor . This compound is known for its use in various industrial applications, particularly in the manufacture of lubricants and insulation for electrical wires .

Preparation Methods

The synthesis of 1,2,3,4,5-Pentachloronaphthalene typically involves the chlorination of naphthalene. The reaction is carried out in the presence of a chlorinating agent, such as chlorine gas, under controlled conditions. The process can be summarized as follows:

    Chlorination Reaction: Naphthalene is exposed to chlorine gas in the presence of a catalyst, such as ferric chloride, at elevated temperatures. The reaction proceeds through a series of electrophilic aromatic substitution steps, resulting in the formation of this compound.

    Purification: The crude product is purified through recrystallization or distillation to obtain the desired compound in high purity.

Industrial production methods may involve continuous flow reactors to ensure efficient and consistent production of this compound .

Chemical Reactions Analysis

1,2,3,4,5-Pentachloronaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromic acid, leading to the formation of chlorinated naphthoquinones.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of partially dechlorinated naphthalene derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by nucleophiles such as hydroxide ions or amines, leading to the formation of various substituted naphthalene derivatives.

Common reagents and conditions used in these reactions include strong acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1,2,3,4,5-Pentachloronaphthalene involves its interaction with biological molecules, leading to various physiological effects. The compound can induce oxidative stress by generating reactive oxygen species, which can damage cellular components such as lipids, proteins, and DNA. It also affects the function of enzymes and receptors involved in metabolic pathways, leading to disruptions in cellular homeostasis .

Comparison with Similar Compounds

Properties

IUPAC Name

1,2,3,4,5-pentachloronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3Cl5/c11-5-3-1-2-4-6(5)8(13)10(15)9(14)7(4)12/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZKNHITLINYHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=C(C(=C2Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3Cl5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10218139
Record name 1,2,3,4,5-Pentachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10218139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67922-25-2
Record name Naphthalene, 1,2,3,4,5-pentachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067922252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4,5-Pentachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10218139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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